molecular formula C15H10Cl2F3NO B2426217 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 568553-09-3

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No.: B2426217
CAS No.: 568553-09-3
M. Wt: 348.15
InChI Key: IUOGCLQISALOPW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide is an organic compound that features both chloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-chloro-2-phenylacetamide. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene. The temperature is maintained between 20°C and 60°C, and the reaction mixture is stirred until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-12-7-6-10(8-11(12)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGCLQISALOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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